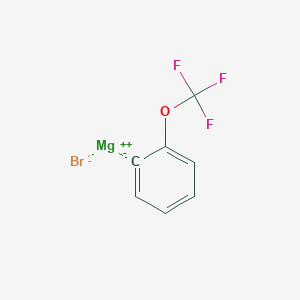

(2-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in 2-MeTHF

Übersicht

Beschreibung

“(2-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in 2-MeTHF” is a Grignard reagent . It has a molecular weight of 265.31 . The product is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of this compound is C7H4BrF3MgO . The InChI code is 1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q;;+1/p-1 .Chemical Reactions Analysis

As a Grignard reagent, this compound is commonly used in organic synthesis for the formation of carbon-carbon bonds . The specific reactions it undergoes would depend on the other reactants and conditions present.Physical And Chemical Properties Analysis

This compound has a concentration of 0.5 M in 2-MeTHF . The density of the solution is 0.975 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals: Trifluoromethoxylation in Drug Design

The trifluoromethoxy (CF3O) group is increasingly used in pharmaceuticals due to its unique electronic properties and ability to improve metabolic stability and bioavailability . The compound can serve as a reagent for introducing the CF3O group into bioactive molecules, potentially leading to the development of new drugs with enhanced efficacy and safety profiles.

Agricultural Chemistry: Synthesis of Pesticides

In agricultural chemistry, the CF3O group’s ability to resist degradation by environmental factors makes it valuable for creating more stable and long-lasting pesticides . The subject compound can be utilized to synthesize trifluoromethoxy-substituted aromatic compounds that may serve as potent active ingredients in pesticides.

Material Science: Development of Fluorinated Polymers

The compound can be used in the synthesis of fluorinated aromatic compounds, which are precursors to high-performance polymers. These polymers exhibit exceptional chemical resistance and thermal stability, making them suitable for use in harsh industrial environments .

Organic Electronics: Creation of Organic Light-Emitting Diodes (OLEDs)

Trifluoromethoxy-substituted aromatic compounds are valuable in the field of organic electronics. They can be used to create OLEDs with improved electron transport properties, leading to devices with better efficiency and longer lifespans .

Medicinal Chemistry: Targeted Prodrug Design

The compound’s ability to introduce the CF3O group into small molecules can be leveraged in medicinal chemistry for the design of targeted prodrugs. These prodrugs can be activated in specific biological environments, reducing systemic side effects and improving therapeutic outcomes .

Environmental Science: Tracers in Atmospheric Studies

The CF3O group’s distinct chemical signature makes it useful as a tracer in atmospheric studies. Compounds containing this group can be tracked to study pollution patterns and the environmental fate of various pollutants .

Catalysis: Ligand Synthesis for Transition Metal Catalysis

The subject compound can be used to synthesize ligands with the CF3O group, which can modulate the electronic properties of transition metal catalysts. This can lead to catalysts with improved selectivity and activity for various chemical reactions .

Biochemistry: Fluorinated Building Blocks for Peptide Synthesis

In biochemistry, the introduction of fluorinated groups into peptides can alter their conformation and improve their stability. The compound can provide fluorinated building blocks for the synthesis of such modified peptides, which can have applications in drug development and biomaterials .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

magnesium;trifluoromethoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMKSGPPADFSH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)OC(F)(F)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3MgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in 2-MeTHF | |

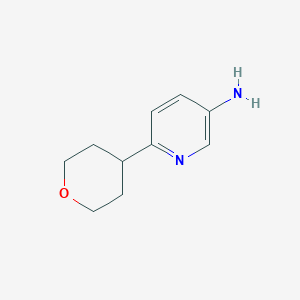

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

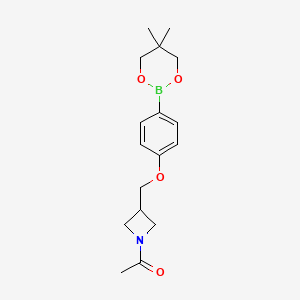

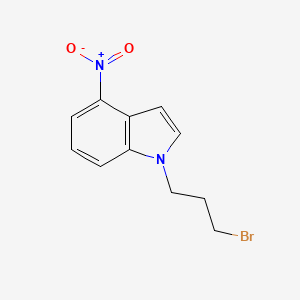

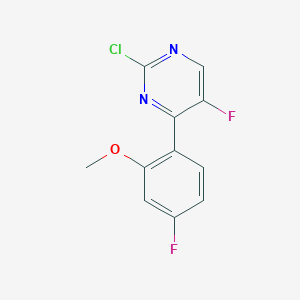

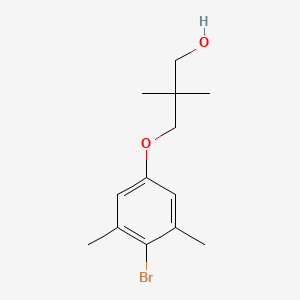

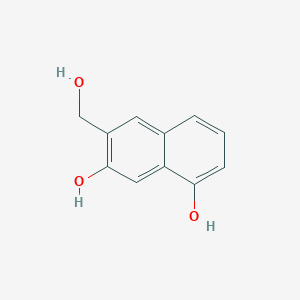

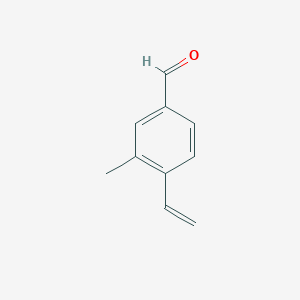

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407823.png)